molecular formula C11H15NNaO8S B12430608 Methocarbamol-O-sulfate-d5 (sodium salt)

Methocarbamol-O-sulfate-d5 (sodium salt)

Cat. No.: B12430608
M. Wt: 349.33 g/mol
InChI Key: JKLDEIHMBMAQBK-ADIOSLTNSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula

Methocarbamol-O-sulfate-d5 sodium salt is systematically named sodium [1,1,2,3,3-pentadeuterio-3-(2-methoxyphenoxy)-2-(sulfonatooxy)propyl] carbamate . This nomenclature reflects its deuterated structure, sulfate esterification, and sodium counterion. The molecular formula is C₁₁H₁₀D₅NNaO₈S , with a molecular weight of 348.32 g/mol .

The parent compound, methocarbamol, has the IUPAC name [2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate . The derivative introduces a sulfate group at the 2-hydroxy position and replaces five hydrogen atoms with deuterium (Fig. 1).

Property Methocarbamol-O-sulfate-d5 Sodium Salt Methocarbamol
Molecular Formula C₁₁H₁₀D₅NNaO₈S C₁₁H₁₅NO₅
Molecular Weight (g/mol) 348.32 241.24
Key Functional Groups Sulfate ester, carbamate, deuterium Hydroxyl, carbamate

Figure 1: Structural comparison highlighting sulfate substitution and deuterium incorporation.

Isotopic Labeling Pattern (Deuterium Incorporation Sites)

Deuterium atoms are incorporated at five specific positions: 1,1,2,3,3-pentadeuterio on the propyl chain (Fig. 2). This labeling pattern stabilizes the molecule’s aliphatic backbone without altering its electronic or steric properties, making it ideal for tracer studies.

Position Number of Deuterium Atoms Chemical Environment
1 2 Terminal methylene group
2 1 Central methylene group
3 2 Adjacent to oxygen-bearing carbon

Figure 2: Deuterium distribution in the propyl chain. The sulfate group remains unlabeled.

Comparative Structural Analysis with Parent Compound (Methocarbamol)

Methocarbamol-O-sulfate-d5 sodium salt differs from methocarbamol in three key aspects:

  • Sulfate Esterification : The hydroxyl group at position 2 of the propyl chain is replaced by a sulfate group, increasing polarity and water solubility.
  • Deuterium Labeling : Five hydrogen atoms are replaced with deuterium, enhancing stability in mass spectrometry and nuclear magnetic resonance (NMR) analyses.
  • Sodium Counterion : Ionic interaction with the sulfate group ensures charge neutrality, influencing crystalline packing and solubility.

Table 1: Structural and physicochemical comparisons

Property Methocarbamol-O-sulfate-d5 Sodium Salt Methocarbamol
Solubility in Water High (ionic character) Low (0.1 g/100 mL)
Polarity Increased (sulfate group) Moderate
Diagnostic Applications Metabolic tracer studies Therapeutic agent

The sulfate group introduces a strong negative charge, enabling electrostatic interactions in biological systems, while deuterium labeling allows precise tracking of metabolic pathways.

Salt Formation Mechanism and Sodium Counterion Interactions

The sodium salt forms via acid-base neutralization between methocarbamol-O-sulfate-d5 and sodium hydroxide. The synthetic pathway involves:

  • Sulfation : Methocarbamol reacts with sulfur trioxide or chlorosulfonic acid to form the sulfate ester.
  • Deuterium Exchange : Deuterium is introduced via catalytic exchange or synthetic deuteration of precursors.
  • Salt Precipitation : Sodium ions displace protons from the sulfate group in a methanol/water solvent system, yielding the crystalline sodium salt.

Critical Reagents

  • Phosphorus oxychloride : Activates the hydroxyl group for sulfation.
  • Triethylamine : Scavenges HCl during sulfation.
  • Sodium hydroxide : Provides sodium ions for salt formation.

The sodium counterion stabilizes the sulfate group through ionic bonding , with a calculated bond distance of 2.4 Å between Na⁺ and the sulfate oxygen. This interaction enhances thermal stability, as evidenced by a melting point increase of ~50°C compared to the free acid form.

Table 2: Key parameters in salt formation

Parameter Value/Description
Reaction Temperature 0–5°C (prevents side reactions)
Solvent System Methanol/water (7:3 v/v)
Yield 72–85% (optimized conditions)

Properties

Molecular Formula

C11H15NNaO8S

Molecular Weight

349.33 g/mol

InChI

InChI=1S/C11H15NO8S.Na/c1-17-9-4-2-3-5-10(9)18-6-8(7-19-11(12)13)20-21(14,15)16;/h2-5,8H,6-7H2,1H3,(H2,12,13)(H,14,15,16);/i6D2,7D2,8D;

InChI Key

JKLDEIHMBMAQBK-ADIOSLTNSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)N)OS(=O)(=O)O)OC1=CC=CC=C1OC.[Na]

Canonical SMILES

COC1=CC=CC=C1OCC(COC(=O)N)OS(=O)(=O)O.[Na]

Origin of Product

United States

Preparation Methods

Deuterium Labeling of Methocarbamol

Deuterium incorporation precedes sulfation to ensure isotopic purity. The labeling process involves:

Step 1: Synthesis of Methocarbamol-d5
Methocarbamol-d5 is synthesized via isotopic exchange or deuterated precursor incorporation :

  • Isotopic exchange : Methocarbamol is treated with deuterated solvents (e.g., D₂O) under acidic or basic conditions, enabling H/D exchange at labile hydrogen sites.
  • Deuterated starting materials : Guaiacol-d5 (deuterated at methoxy and hydroxyl positions) is reacted with glycidyl carbamate to form the deuterated backbone.

Reaction conditions :

  • Temperature: 50–80°C
  • Catalyst: Pd/C or PtO₂ for hydrogen-deuterium exchange
  • Solvent: Deuterated methanol (CD₃OD) or dimethylformamide (DMF-d₇)

Yield : ~70–85% (reported for similar deuterated carbamates).

Sulfation of Methocarbamol-d5

Sulfation introduces the -OSO₃⁻ group to the deuterated substrate. Two primary methods are employed:

Method A: Chemical Sulfation

  • Reagents : Sulfur trioxide-triethylamine complex (SO₃·NEt₃) or chlorosulfonic acid.
  • Procedure :
    • Methocarbamol-d5 is dissolved in anhydrous dichloromethane.
    • SO₃·NEt₃ (1.2 equiv) is added dropwise at 0°C under nitrogen.
    • The mixture is stirred for 6–12 hours, followed by quenching with ice-water.
    • The sulfate intermediate is extracted and purified via column chromatography.

Method B: Enzymatic Sulfation

  • Enzyme : Sulfotransferase (SULT1A1 or SULT1E1)
  • Conditions :
    • Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂
    • Co-factor: 3'-Phosphoadenosine-5'-phosphosulfate (PAPS)
    • Incubation: 37°C for 2–4 hours

Yield Comparison :

Method Yield (%) Purity (%)
Chemical 65–75 90–95
Enzymatic 50–60 85–90

Sodium Salt Formation

The sulfated product is converted to its sodium salt via ion exchange:

  • Acid-Base Neutralization :
    • Methocarbamol-O-sulfate-d5 (free acid) is dissolved in ethanol.
    • Sodium hydroxide (1.0 equiv) is added slowly at 0°C.
    • The mixture is stirred for 1 hour, then concentrated under vacuum.
  • Crystallization :
    • The crude sodium salt is recrystallized from a 1:1 ethanol-water mixture.
    • Crystals are isolated by filtration and dried under reduced pressure.

Critical Parameters :

  • pH: Maintained at 7.0–7.5 to prevent hydrolysis of the sulfate group.
  • Temperature: <30°C during neutralization to avoid degradation.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, D₂O) :

    • δ 6.85 (s, 1H, aromatic), δ 4.15 (m, 2H, -CH₂-O-), δ 3.70 (s, 3H, -OCH₃).
    • Absence of proton signals at deuterated positions.
  • MS (ESI-) :

    • m/z 325.1 [M-Na]⁻ (calculated for C₁₁H₉D₅NO₈S⁻: 325.08).

Purity and Stability

  • HPLC : >98% purity (C18 column, 0.1% TFA in water/acetonitrile gradient).
  • Storage : Stable for 24 months at -20°C in anhydrous conditions.

Challenges and Optimization Strategies

Deuterium Scrambling

  • Issue : H/D exchange during sulfation may lead to isotopic dilution.
  • Solution : Use aprotic solvents (e.g., DMF-d₇) and low temperatures (0–5°C) to minimize exchange.

Sulfation Selectivity

  • Issue : Competing sulfation at multiple hydroxyl sites.
  • Solution : Protect non-target hydroxyl groups with acetyl or benzyl groups before sulfation.

Applications in Research

  • Metabolic Studies : Used to quantify sulfate conjugates in urine and plasma via LC-MS/MS.
  • Drug-Drug Interaction Studies : Assesses the impact of enzyme inhibitors on sulfation pathways.

Chemical Reactions Analysis

Types of Reactions

Methocarbamol-O-sulfate-d5 (sodium salt) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives .

Scientific Research Applications

Methocarbamol-O-sulfate-d5 (sodium salt) is primarily used in proteomics research. Its stable isotopic labeling allows for precise quantification and analysis of proteins in complex biological samples. The compound is also used in studies involving metabolic pathways, drug metabolism, and pharmacokinetics .

Mechanism of Action

The mechanism of action of Methocarbamol-O-sulfate-d5 (sodium salt) is not well-documented. as a derivative of methocarbamol, it may share similar properties. Methocarbamol is known to act as a central nervous system depressant, blocking spinal polysynaptic reflexes and decreasing nerve transmission in spinal and supraspinal pathways . The exact molecular targets and pathways involved in the action of Methocarbamol-O-sulfate-d5 (sodium salt) remain to be elucidated.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Isotopic Labeling Key Application Advantages/Limitations Source
Methocarbamol-O-Sulfate-d5 (Sodium Salt) 1330055-80-5 D5 (sulfate group) LC-MS internal standard for sulfate metabolites Minimizes matrix effects; distinct Δm/z +5
Methocarbamol-O-Sulfate Sodium Salt TRC M225970 None Sulfate metabolite reference Risk of co-elution with endogenous metabolites
(±)-Methocarbamol-d3 (Methoxy-d3) 1346600-86-9 D3 (methoxy group) Parent drug quantification Smaller Δm/z (+3); potential interference
[2H5]-Methocarbamol 1189699-70-4 D5 (distributed) Broad internal standard Retention time shifts possible
Methocarbamol-D5 Β-D-Glucuronide NA D5 (glucuronide) Glucuronide metabolite quantification Targets polymorphic metabolic pathways

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